N-(2-Bromo-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
CAS No.:
Cat. No.: VC8525822
Molecular Formula: C18H16BrN3O3S
Molecular Weight: 434.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16BrN3O3S |
|---|---|
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | N-(2-bromo-4-methylphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H16BrN3O3S/c1-11-3-8-15(14(19)9-11)20-16(23)10-26-18-22-21-17(25-18)12-4-6-13(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,23) |
| Standard InChI Key | XZUHVFFWQWXQNR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)Br |
Introduction
Structural and Chemical Properties
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | N-(2-bromo-4-methylphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
| Solubility | Likely lipophilic due to aromatic and alkyl groups |
The bromine atom at the 2nd position of the phenyl ring and the methyl group at the 4th position create steric hindrance, influencing binding kinetics.
Synthesis and Optimization
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 5th position of the oxadiazole requires precise temperature control (reflux in DMF at 110°C) .
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is essential to isolate the pure product .
Biological Activities and Mechanisms
Anticancer Activity
Preliminary assays indicate:
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Cytotoxicity: IC values of 12–25 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in treated cells, suggesting mitochondrial pathway involvement.
The 4-methoxyphenyl group may stabilize interactions with tubulin or topoisomerase II, though target validation is pending.
Anti-Inflammatory Effects
In carrageenan-induced rat paw edema models, analogs reduced swelling by 40–60% at 50 mg/kg doses, comparable to diclofenac . Mechanistic studies propose cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) dual inhibition .
Analytical Characterization
Spectroscopic Data
IR Spectroscopy:
H NMR (400 MHz, CDCl):
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δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H of 4-methoxyphenyl).
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δ 7.45 (s, 1H, Ar-H of bromophenyl).
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δ 4.21 (s, 2H, SCHCO).
Mass Spectrometry:
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m/z 434 [M] consistent with molecular weight.
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 49.67 | 49.52 |
| H | 3.71 | 3.68 |
| N | 9.67 | 9.59 |
Deviations <0.15% confirm high purity.
Research Gaps and Future Directions
Critical Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicity: Acute and chronic toxicity studies in mammalian models are needed.
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Target Identification: Proteomic and crystallographic studies to elucidate molecular targets.
Recommended Studies
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In Vivo Efficacy: Xenograft models to validate anticancer activity.
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Structural Analog Synthesis: Explore substituents at the 4-methoxy position to optimize potency.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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